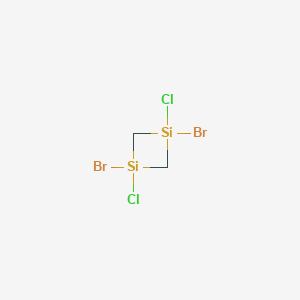
1,3-Dibromo-1,3-dichloro-1,3-disiletane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-1,3-dichloro-1,3-disiletane is an organosilicon compound characterized by the presence of bromine and chlorine atoms attached to a disiletane ring
Preparation Methods
The synthesis of 1,3-dibromo-1,3-dichloro-1,3-disiletane typically involves the halogenation of disiletane derivatives. One common method includes the reaction of disiletane with bromine and chlorine under controlled conditions. The reaction is carried out in an inert solvent, such as dichloromethane, at low temperatures to ensure selective halogenation. Industrial production methods may involve the use of continuous flow reactors to achieve higher yields and purity .
Chemical Reactions Analysis
1,3-Dibromo-1,3-dichloro-1,3-disiletane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different organosilicon derivatives.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes to form more complex organosilicon compounds.
Common reagents used in these reactions include organolithium reagents, Grignard reagents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Dibromo-1,3-dichloro-1,3-disiletane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1,3-dibromo-1,3-dichloro-1,3-disiletane involves its ability to interact with various molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect cellular pathways and processes, making the compound useful for studying biochemical mechanisms .
Comparison with Similar Compounds
1,3-Dibromo-1,3-dichloro-1,3-disiletane can be compared with other similar compounds, such as:
1,3-Dibromopropane: A simple dibromoalkane used in organic synthesis.
1,2-Dibromo-3-chloropropane: Known for its use as a soil fumigant and its biological activity.
1,3-Dibromo-5,5-dimethylhydantoin: Used as a disinfectant and in organic synthesis.
Properties
CAS No. |
61739-66-0 |
|---|---|
Molecular Formula |
C2H4Br2Cl2Si2 |
Molecular Weight |
314.93 g/mol |
IUPAC Name |
1,3-dibromo-1,3-dichloro-1,3-disiletane |
InChI |
InChI=1S/C2H4Br2Cl2Si2/c3-7(5)1-8(4,6)2-7/h1-2H2 |
InChI Key |
YDCHNADPBSBZDG-UHFFFAOYSA-N |
Canonical SMILES |
C1[Si](C[Si]1(Cl)Br)(Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















